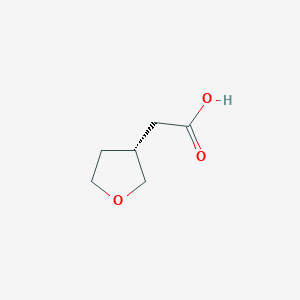

(R)-2-(Tetrahydrofuran-3-YL)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

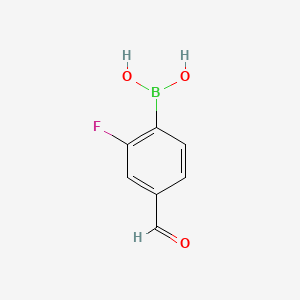

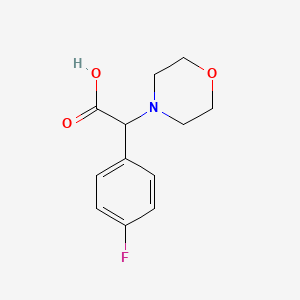

Molecular Structure Analysis

The molecular weight of “®-2-(Tetrahydrofuran-3-YL)acetic acid” is 130.14 . The InChI code is 1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 .

Chemical Reactions Analysis

While specific chemical reactions involving “®-2-(Tetrahydrofuran-3-YL)acetic acid” are not available, tetrahydrofuran derivatives are known to undergo various reactions. For instance, they can participate in Ni-catalyzed photoredox reactions, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers .

Physical And Chemical Properties Analysis

“®-2-(Tetrahydrofuran-3-YL)acetic acid” is a liquid at room temperature . The storage temperature is between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Enantioselective Synthesis of Tetrahydrofuran Derivatives

The enantioselective synthesis of tetrahydrofuran derivatives, including cis-2,5-disubstituted tetrahydrofurans, is facilitated by the use of (R)-2-(Tetrahydrofuran-3-yl)acetic acid derivatives. Carreño et al. (2003) demonstrated the stereocontrolled formation of these compounds from enantiopure ketosulfinyl esters through a series of reduction, amide formation, and reductive cyclization steps. The methodology provided access to natural products like (-)-centrolobine and cis-(6-methyltetrahydropyran-2-yl)acetic acid, showcasing the compound's utility in synthesizing biologically active molecules (Carreño et al., 2003).

Asymmetric Synthesis via Oxa-Michael Reaction

Eastman et al. (2019) developed an alcohol dehydrogenase-mediated asymmetric reduction and subsequent intramolecular oxa-Michael reaction. This method allowed for the preparation of disubstituted tetrahydropyrans and tetrahydrofurans with high enantiomeric and diastereomeric excess. The synthesis of fungal antioxidant analogs and natural product enantiomers exemplifies the versatility of this compound in asymmetric synthesis and the creation of complex molecular architectures (Eastman et al., 2019).

Combinatorial Solid Phase Synthesis

Groth and Meldal (2001) highlighted the synthesis of N-Boc N,O-acetals as aldehyde building blocks, starting from simple materials including this compound. Their work demonstrates the compound's role in developing new peptide isosteres through a combinatorial solid-phase synthesis approach. This underscores the potential of this compound in peptide research and drug development (Groth & Meldal, 2001).

Chemoenzymatic Strategies for Natural Products

A two-step chemoenzymatic synthesis of the natural germination inhibitor, (+)-erigeronic acid A, from this compound was reported by Gogoi and Argade (2006). This method involves regioselective ring opening followed by enzymatic hydrolysis, demonstrating the compound's utility in the efficient and stereoselective construction of bioactive natural products (Gogoi & Argade, 2006).

Safety and Hazards

“®-2-(Tetrahydrofuran-3-YL)acetic acid” is classified under GHS07. It is harmful if swallowed (H302), may cause respiratory irritation (H335), and may cause drowsiness or dizziness (H336) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name |

2-[(3R)-oxolan-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWKBJIKVSXWDJ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566147 |

Source

|

| Record name | [(3R)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146255-25-6 |

Source

|

| Record name | [(3R)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.